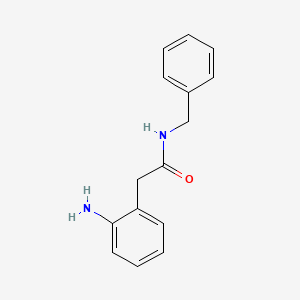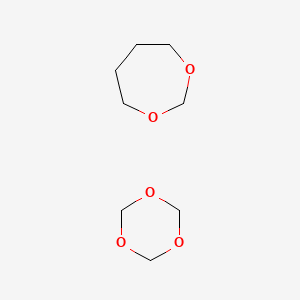
Poly(oxymethylene-co-1,3-dioxepane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(oxymethylene-co-1,3-dioxepane): is a copolymer composed of oxymethylene and 1,3-dioxepane units. This compound is known for its excellent mechanical properties, including high tensile strength and remarkable impact resistance. It is widely used in various industrial applications due to its stability and resistance to depolymerization .
準備方法
Synthetic Routes and Reaction Conditions: Poly(oxymethylene-co-1,3-dioxepane) is typically synthesized through cationic ring-opening polymerization. The process involves the polymerization of 1,3,5-trioxane and 1,3-dioxepane in the presence of a cationic initiator. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired copolymer composition .
Industrial Production Methods: In industrial settings, the copolymer is produced using large-scale polymerization reactors. The process involves the continuous feeding of monomers and initiators into the reactor, where the polymerization occurs. The resulting copolymer is then extruded, pelletized, and subjected to further processing to obtain the final product .
化学反応の分析
Types of Reactions: Poly(oxymethylene-co-1,3-dioxepane) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the copolymer structure .
Common Reagents and Conditions:
Oxidation: The copolymer can be slowly oxidized in air, especially at elevated temperatures.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium hydroxide and potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carbonyl-containing compounds, while reduction can yield alcohols .
科学的研究の応用
Poly(oxymethylene-co-1,3-dioxepane) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Poly(oxymethylene-co-1,3-dioxepane) involves its interaction with various molecular targets and pathways. The copolymer’s unique structure allows it to form stable and durable materials with excellent mechanical properties. The presence of oxymethylene and 1,3-dioxepane units contributes to its high tensile strength and impact resistance .
類似化合物との比較
Poly(oxymethylene-co-1,3-dioxepane) can be compared with other similar compounds, such as:
Poly(1,3-dioxolane): This copolymer contains 1,3-dioxolane units and has lower melting points and solubility in water compared to Poly(oxymethylene-co-1,3-dioxepane).
Poly(ethylene oxide): This polymer is known for its solubility in water and lower melting points, making it different from Poly(oxymethylene-co-1,3-dioxepane) in terms of physical properties.
Poly(oxymethylene-co-1,3-dioxepane) stands out due to its balanced properties of high mechanical strength, stability, and resistance to depolymerization, making it suitable for a wide range of applications .
特性
CAS番号 |
25214-85-1 |
|---|---|
分子式 |
C8H16O5 |
分子量 |
192.21 g/mol |
IUPAC名 |
1,3-dioxepane;1,3,5-trioxane |
InChI |
InChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2 |
InChIキー |
AYLMAELYADLOEC-UHFFFAOYSA-N |
正規SMILES |
C1CCOCOC1.C1OCOCO1 |
関連するCAS |
25214-85-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




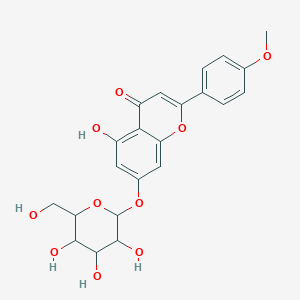
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
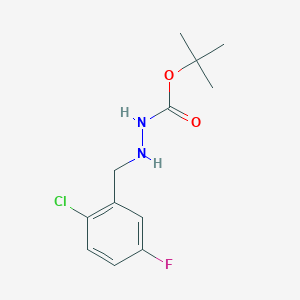

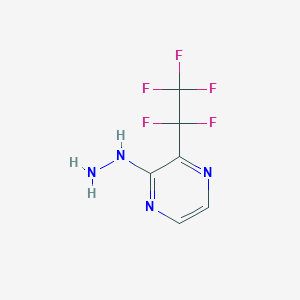
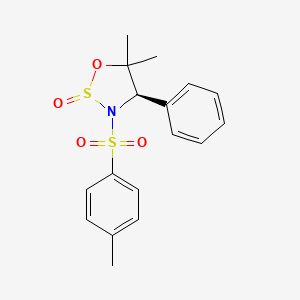

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12105885.png)
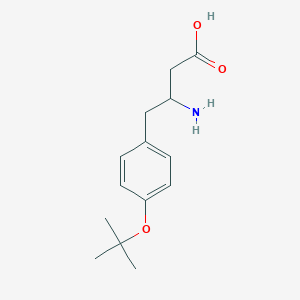
![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)
![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)
